molecular formula C11H14N2O B174877 Piperidin-3-yl(pyridin-3-yl)methanone CAS No. 1221278-60-9

Piperidin-3-yl(pyridin-3-yl)methanone

Cat. No.: B174877
CAS No.: 1221278-60-9
M. Wt: 190.24 g/mol
InChI Key: JTRISJKXTFMCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-3-yl(pyridin-3-yl)methanone: is a heterocyclic compound that features both a piperidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-3-yl)methanone are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for Piperidin-3-yl(pyridin-3-yl)methanone involves binding to specific molecular targets, such as DNA, via intercalation. This binding can disrupt normal cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • Piperidin-3-yl(2-thienyl)methanone hydrochloride
  • (2-Isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone

Uniqueness:

Properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRISJKXTFMCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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